molecular formula C13H16S B14445780 Benzene, [(1-cyclohexen-1-ylmethyl)thio]- CAS No. 79597-48-1

Benzene, [(1-cyclohexen-1-ylmethyl)thio]-

Cat. No.: B14445780
CAS No.: 79597-48-1
M. Wt: 204.33 g/mol
InChI Key: MSEHWDCLQNLHCO-UHFFFAOYSA-N
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Description

Benzene, [(1-cyclohexen-1-ylmethyl)thio]- is an organic compound with the molecular formula C13H16S It is characterized by a benzene ring attached to a cyclohexene ring via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(1-cyclohexen-1-ylmethyl)thio]- typically involves the reaction of benzyl chloride with cyclohexene in the presence of a base to form the intermediate, which is then treated with a thiol to introduce the thioether linkage. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.

    Catalysts: Lewis acids such as aluminum chloride or boron trifluoride.

    Temperature: Typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production methods may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: Benzene, [(1-cyclohexen-1-ylmethyl)thio]- can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioether linkage to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Benzene, [(1-cyclohexen-1-ylmethyl)thio]- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [(1-cyclohexen-1-ylmethyl)thio]- involves its interaction with molecular targets through its thioether linkage and aromatic ring. The compound can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

  • Benzene, [(cyclohex-1-en-1-yl)methyl]-
  • Cyclohexene, 1-phenyl-

Comparison: Benzene, [(1-cyclohexen-1-ylmethyl)thio]- is unique due to the presence of the thioether linkage, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The thioether group can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

79597-48-1

Molecular Formula

C13H16S

Molecular Weight

204.33 g/mol

IUPAC Name

cyclohexen-1-ylmethylsulfanylbenzene

InChI

InChI=1S/C13H16S/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h2,5-7,9-10H,1,3-4,8,11H2

InChI Key

MSEHWDCLQNLHCO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CSC2=CC=CC=C2

Origin of Product

United States

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